3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-4-2-8(3-5-9)11(12,13)14/h2-6H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGJLDTIFMPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves the condensation of 4-trifluoromethylphenylhydrazine with 3-methyl-1H-pyrazol-5-one. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. A notable study synthesized a series of pyrazole derivatives and evaluated their antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The findings indicated that the trifluoromethyl phenyl derivatives exhibited potent growth inhibition with low toxicity to human cells. Specifically, compounds similar to 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine demonstrated a low minimum inhibitory concentration (MIC) against S. aureus, effective bactericidal effects, and moderate inhibition of biofilm formation .
Key Findings:
- Effective Against: Staphylococcus aureus (including MRSA)
- MIC Values: Low values indicating high potency
- Toxicity: Low toxicity observed in human cultured cells
- Resistance Development: Low tendency for bacteria to develop resistance through mutation
Agrochemical Applications
The compound's structural attributes also lend themselves to applications in agrochemistry, particularly as potential pesticides or herbicides. Pyrazole derivatives have been explored for their ability to inhibit plant pathogens and pests effectively. The trifluoromethyl group enhances lipophilicity and biological activity, which is beneficial for developing agrochemical agents that require effective penetration into plant tissues .
Applications in Agrochemistry:
- Potential use as pesticides
- Effective against specific plant pathogens
Drug Development Potential
The unique chemical structure of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine makes it a candidate for further drug development studies. Its ability to interact with various biological targets suggests potential as a lead compound in creating new therapeutic agents for treating infections or inflammatory diseases. The ongoing research into its pharmacokinetics and pharmacodynamics will be crucial for assessing its viability as a drug candidate .
Mechanism of Action
The mechanism of action of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with trifluoromethyl or halogenated aryl groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Effects on Lipophilicity: The 4-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity compared to 4-fluorophenyl analogs (e.g., 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine) .
Synthetic Efficiency :
- The target compound’s synthesis (88% yield ) is more efficient than that of 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (58% yield ), likely due to optimized reaction conditions.
Positional Isomerism :
- The 2-(trifluoromethyl)phenyl isomer (CAS: 380238-10-8 ) exhibits a distinct electronic environment compared to the 4-CF3-phenyl analog, which may alter binding affinity in biological targets.
Chlorinated analogs like 1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine may exhibit enhanced reactivity in electrophilic substitution reactions due to the electron-withdrawing Cl group.
Biological Activity
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (CAS No. 1235438-91-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic compounds. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
- Molecular Formula : C₁₁H₁₀F₃N₃
- Molecular Weight : 241.21 g/mol
- Melting Point : 104–105 °C
- Purity : ≥96%
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of pyrazole derivatives, including 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine. A notable investigation reported that derivatives with a trifluoromethyl group exhibited significant growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity. Furthermore, these compounds showed a reduced tendency for bacteria to develop resistance through mutation, making them promising candidates for antibiotic development .
| Compound | Target Bacteria | MIC (µg/mL) | Resistance Development |
|---|---|---|---|
| 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | Staphylococcus aureus | Low | Low |
| Other derivatives | Enterococcus faecalis | Moderate | Low |
Anticancer Activity
The anticancer properties of this pyrazole derivative have been explored in various studies. Compounds containing the pyrazole scaffold have shown efficacy against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study highlighted that specific pyrazole derivatives led to a significant reduction in cell viability at low concentrations, suggesting their potential as anticancer agents .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.2 | Induction of apoptosis |
| Lung Cancer | A549 | 12.7 | Cell cycle arrest |
| Colorectal Cancer | HCT116 | 10.5 | Inhibition of proliferation |
Anti-inflammatory Activity
In addition to antibacterial and anticancer effects, 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has been investigated for its anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo. For example, compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating promising results comparable to established anti-inflammatory drugs like diclofenac .
| Compound | Inflammatory Model | IC50 (µg/mL) |
|---|---|---|
| 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | RAW264.7 macrophages | 60.56 |
| Diclofenac | RAW264.7 macrophages | 54.65 |
Case Studies
A recent publication detailed the synthesis and biological evaluation of various pyrazole derivatives, including our compound of interest. The study utilized molecular modeling techniques alongside in vitro assays to assess the binding affinity of these compounds to target proteins involved in bacterial resistance and cancer progression . The findings underscored the importance of the trifluoromethyl group in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via multi-step pathways involving cyclization, formylation, and acylation. Key intermediates include 5-chloro-3-methyl-1-substituted pyrazole carbonyl chlorides, generated through oxidation of thiourea analogues. For example, cyclization of substituted benzoic acid hydrazides with phosphorus oxychloride at 120°C yields pyrazole cores, as seen in similar derivatives . Trifluoroacetic acid (TFA) is often used as a catalyst under reflux conditions to facilitate condensation reactions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Confirms molecular geometry and substituent orientation, as demonstrated for structurally analogous pyrazole derivatives (e.g., halogenated pyrazole regioisomers) .
- NMR/IR spectroscopy : H and C NMR resolve substituent environments (e.g., trifluoromethyl and methyl groups), while IR identifies functional groups like amines and carbonyls .
Q. What in vitro biological assays are commonly used to evaluate its pharmacological potential?
- Methodological Answer : Antitubercular and antimicrobial activities are assessed via microplate dilution assays (e.g., against Mycobacterium tuberculosis H37Rv). Activity correlates with substituent electronegativity; halogenated derivatives often show enhanced potency . Cytotoxicity is evaluated using cell viability assays (e.g., MTT), with IC values compared to reference drugs .
Advanced Research Questions
Q. How do variations in synthetic conditions (e.g., catalysts, temperature) impact the yield and purity of this compound?
- Methodological Answer :
- Catalysts : TFA improves condensation efficiency but may require post-synthesis purification to remove acidic residues .
- Temperature : Reflux (~120°C) accelerates cyclization but risks decomposition; lower temperatures (80–100°C) with microwave assistance can enhance selectivity .
- Optimization : Design of Experiments (DoE) frameworks, such as response surface methodology, statistically optimize parameters (e.g., solvent polarity, stoichiometry) .
Q. How can computational approaches (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level model electronic properties:
- HOMO-LUMO gaps : Predict charge-transfer interactions and stability .
- Electrostatic Potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., amine groups) for functionalization .
- Molecular docking : Simulate binding to biological targets (e.g., bacterial enzymes) to guide SAR studies .
Q. What strategies resolve contradictions in biological activity data across structural analogues?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on activity. For example, halogenated pyrazoles exhibit stronger antitubercular activity due to increased lipophilicity and membrane penetration .
- Crystallographic Validation : Resolve stereochemical ambiguities (e.g., tautomerism) that may alter bioactivity .
- Meta-Analysis : Pool data from multiple studies to identify statistically significant trends .
Q. How do structural modifications (e.g., substituent changes) influence mechanism-of-action in therapeutic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test derivatives against carbonic anhydrase isoforms (hCA I/II) to assess selectivity. Bulky substituents (e.g., tert-butyl) may sterically hinder binding .
- Kinetic Studies : Measure values to determine competitive/non-competitive inhibition modes .
- Proteomics : Identify off-target effects via mass spectrometry-based profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
